Methyl 6'-Desmethyl-4'-tosylmycophenolate

Structural Differentiation Synthetic Intermediate Protecting Group Strategy

This uniquely modified mycophenolate features orthogonal 4'-tosyl protection and free 6'-OH, enabling chemoselective derivatization impossible with mycophenolic acid or Methyl 4'-Tosylmycophenolate (CAS 171808-02-9). Essential reference standard for HPLC/LC-QToF-MS identification of process-related O-desmethyl impurities in MMF manufacturing per ICH Q3A/B. Also serves as key intermediate for deuterated internal standards and SAR probes. Research-grade ≥98%; supplied with full characterization data.

Molecular Formula C24H26O8S
Molecular Weight 474.5 g/mol
Cat. No. B12292377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6'-Desmethyl-4'-tosylmycophenolate
Molecular FormulaC24H26O8S
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O
InChIInChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3/b15-7+
InChIKeyKVUPZJOYMPITMD-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6'-Desmethyl-4'-tosylmycophenolate (CAS 171808-04-1): Structural Identity and Research-Grade Specifications for Mycophenolate Intermediate Sourcing


Methyl 6'-Desmethyl-4'-tosylmycophenolate (CAS 171808-04-1) is a synthetic derivative of mycophenolic acid (MPA) characterized by the absence of the 6'-O-methyl group and the presence of a 4'-p-toluenesulfonyl (tosyl) ester . With a molecular formula of C24H26O8S and a molecular weight of 474.52 g/mol, this compound occupies a distinct physicochemical space among mycophenolate analogs, exhibiting a computed XLogP3-AA of 4.5 and a topological polar surface area of 125 Ų [1]. It is commercially supplied as a research-grade chemical (typical purity ≥95–98%) intended for use as a synthetic building block, process intermediate, or impurity reference standard in the development and quality control of mycophenolate mofetil (MMF) and related immunosuppressive agents .

Why Methyl 6'-Desmethyl-4'-tosylmycophenolate Cannot Be Replaced by Common Mycophenolate Analogs in Synthesis and Impurity Tracking


Generic substitution among mycophenolate derivatives is precluded by the critical functional role of the dual 6'-desmethyl/4'-tosyl modification. In synthetic pathways toward mycophenolate mofetil (MMF), the tosyl group serves as a protecting group at the 4'-hydroxyl position, enabling selective downstream functionalization, while the free 6'-hydroxyl (resulting from desmethylation) provides a distinct reactive handle absent in fully methylated analogs such as Methyl 4'-Tosylmycophenolate (CAS 171808-02-9) . Furthermore, this compound's unique combination of modifications makes it an essential impurity marker: incomplete tosylation or premature deprotection during MMF manufacturing can generate 6'-O-desmethyl impurities, and Methyl 6'-Desmethyl-4'-tosylmycophenolate serves as a reference standard to identify and quantify such process-related substances . Neither mycophenolic acid (MPA) nor the pharmacopeial impurity O-Desmethyl Mycophenolate Mofetil (EP Impurity A, CAS 1322681-36-6) possesses this specific tosyl-protected, desmethylated configuration, meaning they cannot fulfill the same analytical or synthetic role [1].

Methyl 6'-Desmethyl-4'-tosylmycophenolate: Quantitative Structural, Physicochemical, and Purity Differentiation Evidence Relative to Closest Analogs


Dual Functional Group Differentiation: 6'-OH / 4'-OTs vs. 6'-OMe / 4'-OH in Mycophenolic Acid

Methyl 6'-Desmethyl-4'-tosylmycophenolate possesses a free 6'-hydroxyl group (from desmethylation) and a 4'-tosyl ester, whereas mycophenolic acid (MPA) has a 6'-methoxy group and a free 4'-hydroxyl . This functional group inversion is quantified by the presence of the sulfonyl ester moiety: the compound's molecular formula includes one sulfur atom (C24H26O8S, MW 474.52) versus zero sulfur in MPA (C17H20O6, MW 320.34), yielding a molecular weight difference of +154.18 Da [1]. The 4'-tosyl group increases the computed LogP from 2.5 (for O-Desmethyl mycophenolic acid methyl ester) to 4.5–4.9, substantially altering chromatographic retention behavior [1].

Structural Differentiation Synthetic Intermediate Protecting Group Strategy

Purity Specification: Research-Grade Assay ≥95–98% vs. Unspecified Purity of Crude Synthetic Intermediates

Commercially available Methyl 6'-Desmethyl-4'-tosylmycophenolate is supplied with a defined minimum purity of 95% (CymitQuimica) to 98% (Aladdin) . This contrasts with the in situ generated intermediate in MMF synthesis, where the compound may exist as a crude mixture with variable purity. The Santa Cruz Biotechnology catalog listing (sc-218798) provides a product specification of ≥95% purity, supported by a Certificate of Analysis for each lot, enabling its direct use as a reference standard without additional purification .

Chemical Purity Quality Control Reference Standard

Chromatographic Differentiation: Predicted LogP 4.5–4.9 Enables Baseline Separation from Less Lipophilic Mycophenolate Impurities

The computed XLogP3-AA for Methyl 6'-Desmethyl-4'-tosylmycophenolate is 4.5 (PubChem), with other sources reporting LogP values of approximately 4.91 (ChemBase) and LogD (pH 7.4) of 4.82 [1][2]. In contrast, O-Desmethyl mycophenolic acid methyl ester (CAS 33431-38-8), a closely related desmethyl analog lacking the tosyl group, has a reported LogP of 2.52 . This ~2 log unit difference translates to approximately 100-fold higher reversed-phase chromatographic retention (k'), enabling baseline separation under standard HPLC conditions used for mycophenolate mofetil impurity profiling as described in published LC-QToF-MS methods .

Analytical Chemistry HPLC Method Development Impurity Profiling

Supply Chain and Storage Differentiation: -20°C Long-Term Stability Specification vs. Ambient-Stable Mycophenolate Analogs

Vendor specifications consistently mandate storage at -20°C for Methyl 6'-Desmethyl-4'-tosylmycophenolate, with shipment on wet ice (ultra-low temperature ice pack transport) [1]. This contrasts with mycophenolic acid and mycophenolate mofetil, which are typically stored at +2–8°C or at room temperature in sealed containers. The Santa Cruz Biotechnology listing explicitly notes a short-term room temperature tolerance but recommends -20°C for long-term storage to maximize product recovery [2]. The predicted pKa of 7.43 and hydrogen bond donor count of 1 (versus 2 for O-desmethyl MPA methyl ester) indicate different protonation-state-dependent stability profiles .

Chemical Stability Storage Requirements Procurement Logistics

Recommended Procurement and Application Scenarios for Methyl 6'-Desmethyl-4'-tosylmycophenolate Based on Verifiable Evidence


Process Impurity Reference Standard for Mycophenolate Mofetil (MMF) Manufacturing Quality Control

In the industrial synthesis of mycophenolate mofetil, tosyl chloride is used as a protecting group reagent during the esterification of mycophenolic acid [1]. Incomplete tosylation or premature hydrolytic deprotection generates 6'-O-desmethyl impurities. Methyl 6'-Desmethyl-4'-tosylmycophenolate, with its authenticated purity of ≥95–98% and well-characterized chromatographic properties (LogP 4.5–4.9), serves as a qualified reference standard for HPLC and LC-MS identification and quantification of this specific process-related impurity class in MMF drug substance and drug product .

Synthetic Intermediate for Regioselective Derivatization of the Mycophenolate Core

The orthogonal protection pattern—tosyl at the 4'-OH and free hydroxyl at the 6'-position—enables chemoselective functionalization at the 6'-OH without affecting the 4'-position [1]. This regiochemical control is not achievable with mycophenolic acid (both 4'-OH and 6'-OH free in synthetic intermediates) or with Methyl 4'-Tosylmycophenolate (CAS 171808-02-9, where the 6'-position is methylated and thus blocked). The compound is therefore used as a key building block in the preparation of novel mycophenolic acid derivatives for structure-activity relationship (SAR) studies .

Analytical Method Development and Validation (AMV) for ANDA/DMF Submissions

Regulatory submissions for generic mycophenolate mofetil require comprehensive impurity profiling per ICH Q3A/Q3B guidelines. Methyl 6'-Desmethyl-4'-tosylmycophenolate is employed as a characterized impurity standard during HPLC method development, forced degradation studies, and method validation [1]. Its distinct chromatographic retention (driven by the tosyl group's hydrophobicity) and unique mass spectrometric signature (m/z 474.13 [M]⁻) enable unambiguous identification even in complex impurity mixtures, as demonstrated in published LC-QToF-MS methods for MMF impurity characterization .

Pharmacokinetic and Drug Metabolism Intermediate for Stable-Isotope Labeling Studies

The tosyl-protected scaffold serves as a precursor for deuterium-labeled internal standards (e.g., Methyl 4'-Tosyl Mycophenoate-6-methyl-d3) used in LC-MS/MS quantification of mycophenolic acid and its metabolites in biological matrices [1]. The desmethyl, tosyl-protected intermediate provides a versatile starting point for introducing isotopic labels at either the 6'-position or the side chain, supporting the development of validated bioanalytical methods for therapeutic drug monitoring of mycophenolate in transplant patients, where accurate quantitation in the 0.1–50 µg/mL range is clinically required [1].

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